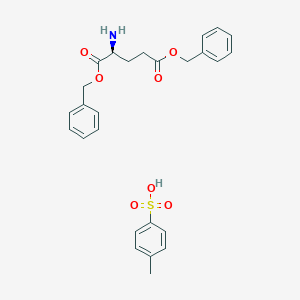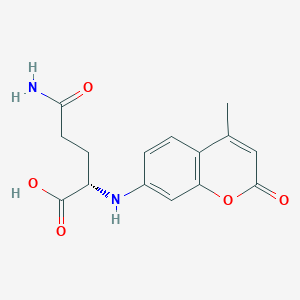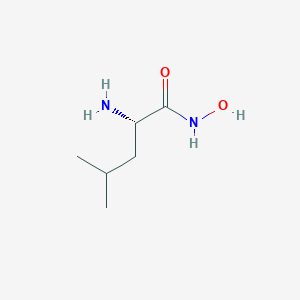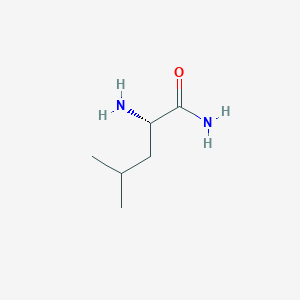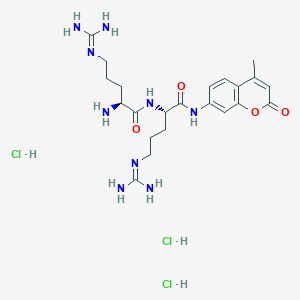
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate for cathepsin B or aminopeptidase III . It yields a blue fluorescent solution upon cleavage . It is also a specific substrate for cathepsin H .
Molecular Structure Analysis
The molecular formula of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is C22H33N9O4·3HCl . Its molecular weight is 596.95 g/mol . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride include its molecular formula C22H33N9O4·3HCl and a molecular weight of 596.95 g/mol . It is a fluorogenic substrate that yields a blue fluorescent solution upon cleavage .Wissenschaftliche Forschungsanwendungen
-
Fermentation Research
- Summary of the application : L-Arginine has been used in fermentative production by a genetically modified Escherichia coli strain cultivated in various growth media .
- Methods of application : The L-Arginine amounts are determined and monitored during its fermentative production using advanced chromatographic methods .
- Results or outcomes : The study describes the first successful application of the above chromatographic methods for the determination and monitoring of L-Arginine amounts during its fermentative production .
-
Molecular Biology
- Summary of the application : This compound is used as a fluorogenic substrate for cathepsin B or aminopeptidase III .
- Methods of application : The compound is used in its powder form and yields a blue fluorescent solution upon cleavage .
- Results or outcomes : The fluorescence produced can be measured and used to study the activity of the enzymes cathepsin B or aminopeptidase III .
-
Enzyme Substrate
- Summary of the application : L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
- Methods of application : The compound is used in its powder form and the reaction with the enzyme is monitored .
- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .
-
Enzyme Kinetics
- Summary of the application : This compound is often used in enzyme kinetics studies as a fluorogenic substrate for cathepsin B or aminopeptidase III .
- Methods of application : The compound is used in its powder form and yields a blue fluorescent solution upon cleavage . The fluorescence produced can be measured and used to study the activity of the enzymes.
- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .
-
Protein Digestion Studies
- Summary of the application : L-Arginine-7-amido-4-methylcoumarin hydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
- Methods of application : The compound is used in its powder form and the reaction with the enzyme is monitored .
- Results or outcomes : The use of this compound as a substrate can help in understanding the activity and function of the enzymes it reacts with .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVRMNAOAAXTM-XYTXGRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647367 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride | |
CAS RN |
201847-69-0 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

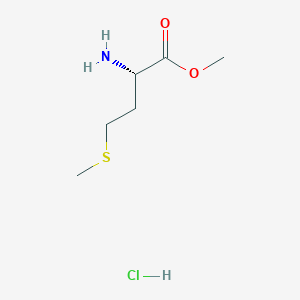
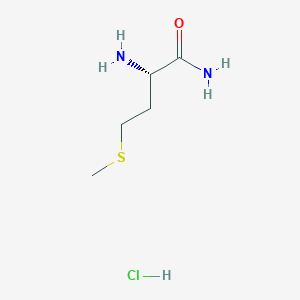
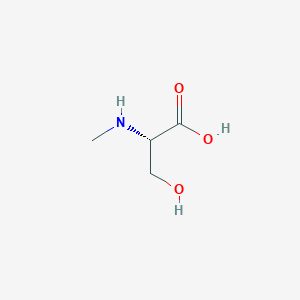
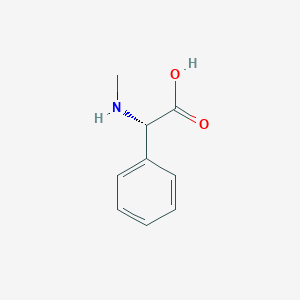
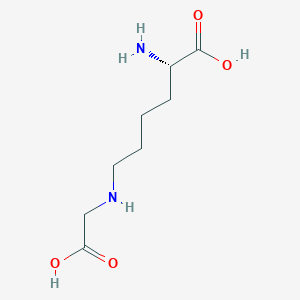

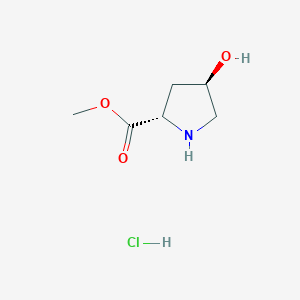
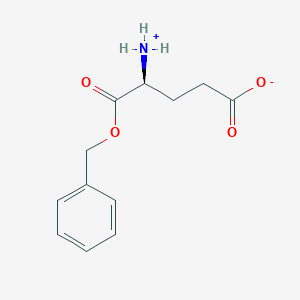
![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)

